3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one
Overview
Description
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one is an organic compound that features a piperidine ring substituted with a trifluoroethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one typically involves the introduction of the trifluoroethyl group into the piperidine ring. One common method is through the reaction of 3,3-dimethylpiperidin-4-one with a trifluoroethylating agent such as trifluoroethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-ol.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 1-Benzyl-3,3-dimethyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine
- 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
Comparison: 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the ketone group and the trifluoroethyl substituent.
Properties
IUPAC Name |
3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c1-8(2)5-13(4-3-7(8)14)6-9(10,11)12/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFPVLVUNGLSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)CC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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